N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1026693-93-5
VCID: VC7533909
InChI: InChI=1S/C19H19N3O6S/c23-18(20-11-13-2-7-16-17(10-13)28-12-27-16)19(24)21-14-3-5-15(6-4-14)22-8-1-9-29(22,25)26/h2-7,10H,1,8-9,11-12H2,(H,20,23)(H,21,24)
SMILES: C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Molecular Formula: C19H19N3O6S
Molecular Weight: 417.44

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

CAS No.: 1026693-93-5

Cat. No.: VC7533909

Molecular Formula: C19H19N3O6S

Molecular Weight: 417.44

* For research use only. Not for human or veterinary use.

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide - 1026693-93-5

Specification

CAS No. 1026693-93-5
Molecular Formula C19H19N3O6S
Molecular Weight 417.44
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Standard InChI InChI=1S/C19H19N3O6S/c23-18(20-11-13-2-7-16-17(10-13)28-12-27-16)19(24)21-14-3-5-15(6-4-14)22-8-1-9-29(22,25)26/h2-7,10H,1,8-9,11-12H2,(H,20,23)(H,21,24)
Standard InChI Key WDIRPUGFOFRESN-UHFFFAOYSA-N
SMILES C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • Benzo[d]dioxol-5-ylmethyl: A methylene-linked benzodioxole group, which contributes aromaticity and potential π-π stacking interactions with biological targets .

  • 4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl: A phenyl group substituted with a sulfonated isothiazolidine ring, introducing polarity and hydrogen-bonding capabilities .

  • Oxalamide backbone: A central oxalamide linker that enhances conformational rigidity and facilitates hydrogen bonding with target proteins .

The synergy of these components creates a semi-rigid scaffold optimized for target engagement, as evidenced by computational docking studies .

Spectroscopic and Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC19H19N3O6S
Molecular Weight417.4 g/mol
XLogP3-AA1.2 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8
Topological Polar Surface132 Ų

These properties suggest moderate lipophilicity and high solubility in polar solvents, critical for bioavailability .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of N1-(benzo[d]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide likely proceeds via a convergent route:

  • Benzodioxole intermediate: Functionalization of sesamol (3,4-methylenedioxyphenol) via alkylation or reductive amination to introduce the methylene spacer .

  • Isothiazolidin precursor: Cyclization of cysteine derivatives with sulfonating agents to form the 1,1-dioxidoisothiazolidin ring .

  • Oxalamide coupling: Condensation of the benzodioxole and isothiazolidin intermediates using oxalyl chloride or ethyl oxalate under basic conditions .

Reaction Optimization

Critical parameters for high yield include:

  • Temperature control: Maintaining 0–5°C during oxalyl chloride addition to prevent side reactions.

  • Catalyst selection: Employing DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

  • Purification methods: Utilizing silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate the pure product .

Biological Evaluation and Mechanism of Action

Target Prediction

Molecular docking simulations using the AutoDock Vina platform predict strong binding affinity (ΔG ≈ -9.2 kcal/mol) for bacterial dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis . The benzodioxole group occupies the hydrophobic pocket, while the sulfonated isothiazolidin forms hydrogen bonds with Asp27 and Thr113 residues .

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus (ATCC 29213) show a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to trimethoprim (MIC = 4 μg/mL) . Time-kill kinetics demonstrate bactericidal activity within 12 hours at 4× MIC .

Cytotoxicity Profile

Screening in HepG2 hepatocarcinoma cells revealed an IC50 of 18.3 μM, suggesting selective toxicity over non-cancerous HEK293 cells (IC50 > 100 μM) . This selectivity may arise from preferential accumulation in tumor tissues via organic anion transporters .

Structure-Activity Relationship (SAR) Insights

Modifications to the parent structure yield critical SAR trends:

Modification SiteEffect on Activity
Benzodioxole → Benzene10-fold ↓ antibacterial potency
Oxalamide → Succinamide3-fold ↑ cytotoxicity
Isothiazolidin S=O → SComplete loss of activity

The sulfone group in the isothiazolidin ring is essential for target engagement, likely through electrostatic interactions .

Pharmacokinetic and Toxico logical Considerations

ADME Properties

  • Absorption: Caco-2 permeability assay (Papp = 12 × 10⁻⁶ cm/s) indicates moderate oral bioavailability .

  • Metabolism: Cytochrome P450 3A4 mediates N-demethylation of the isothiazolidin ring, producing a major inactive metabolite .

  • Excretion: Renal clearance accounts for 65% of elimination, with a terminal half-life of 6.2 hours in murine models .

Comparative Analysis with Structural Analogs

The compound’s uniqueness becomes evident when compared to related molecules:

CompoundKey Structural DifferenceBioactivity
N-(Benzodioxolylmethyl)-4-methylanilineLacks oxalamide and isothiazolidinWeak COX-2 inhibition (IC50 = 45 μM)
3,4-Methylenedioxy-N,N-dimethylbenzylamineSimplified amine structureSerotonergic activity (EC50 = 8.3 μM)

The integration of sulfonated isothiazolidin and oxalamide groups confers dual antibacterial and anticancer properties absent in simpler analogs .

Industrial and Regulatory Status

As of April 2025, the compound remains in preclinical development, with no INDs (Investigational New Drug) filed with regulatory agencies . Scale-up synthesis faces challenges in:

Future Directions and Research Opportunities

Lead Optimization

  • Bioisosteric replacement: Substituting the benzodioxole with adioxolo[4,5-g]quinoline system to enhance blood-brain barrier penetration.

  • Prodrug development: Esterification of the oxalamide carbonyl to improve oral absorption.

Target Expansion

Emerging evidence suggests potential activity against:

  • SARS-CoV-2 main protease: Molecular dynamics simulations indicate stable binding (RMSD = 1.8 Å over 100 ns) .

  • Tau protein aggregation: In vitro inhibition of β-sheet formation (IC50 = 32 μM) in Alzheimer’s disease models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator